

# Overcoming the lack of a reference region for [11C]GSK931145

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B10773678 | Get Quote |

## **Technical Support Center: [11C]GSK931145**

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for quantitative positron emission tomography (PET) imaging with [11C]**GSK931145**, focusing specifically on challenges arising from the lack of a true reference region.

## Frequently Asked Questions (FAQs)

Q1: Why is a reference region important for PET tracer quantification?

A reference region is a brain area understood to be devoid of the specific target (in this case, the Glycine Transporter Type 1, GlyT-1). When available, the time-activity curve (TAC) from this region can be used as a non-invasive input function. This allows for the calculation of key parameters like the binding potential (BP\_ND) without the need for invasive and labor-intensive arterial blood sampling, which is otherwise considered the gold standard.[1][2][3]

Q2: How was it determined that [11C]GSK931145 lacks a viable reference region?

Studies involving homologous competition in primates were conducted to assess specific binding. The results showed that even in brain regions with the lowest tracer uptake, a significant portion of the signal could be displaced. This indicated that no brain region is truly free of GlyT-1, and therefore, a valid reference region for [11C]**GSK931145** does not exist.[4]



Q3: What are the main challenges when a PET tracer does not have a reference region?

The absence of a reference region means that simplified, non-invasive quantification methods like the reference tissue model are not directly applicable. Researchers must either use the "gold standard" approach, which involves arterial catheterization to obtain a metabolite-corrected arterial input function (AIF), or employ alternative methods like creating a "pseudo-reference" region.[1][2][5] The gold standard method with a two-tissue compartmental model (2TCM) has shown poor test-retest reproducibility for [11C]GSK931145.[4]

Q4: What are the recommended quantification strategies for [11C]GSK931145?

Given the lack of a true reference region, two primary strategies are recommended:

- Arterial Input Function (AIF) with Compartmental Modeling: This is the theoretical gold standard. It involves measuring the radiotracer concentration directly from arterial blood over the course of the scan.[2][5] However, for [11C]GSK931145, this method yields high variability in the total volume of distribution (V T).[4]
- Pseudo-Reference Region Method: This is a more practical and reproducible approach for [11C]GSK931145. It involves using a brain region with low, but non-zero, specific binding as a proxy input function. This method has been shown to significantly improve test-retest reproducibility for this specific tracer.[4]

## **Troubleshooting Guide**

Q: My test-retest variability is very high when using an arterial input function and a two-tissue compartment model. How can I improve my results?

This is a known characteristic of [11C]**GSK931145**. Studies have reported poor test-retest reproducibility with variability for V\_T estimates ranging from 29-38% using a 2TCM.[4] It is highly recommended to implement a pseudo-reference tissue model. This approach has been demonstrated to improve the test-retest variability of the binding potential (BP\_ND) to a more acceptable range of 16-23%.[4]

Q: My experimental setup does not permit arterial sampling. What are my quantification options?



The most viable alternative is the pseudo-reference region method.[4] If a suitable pseudo-reference region cannot be validated for your specific study population (e.g., in a pathology that might affect all brain regions), you may need to explore more advanced, and complex, approaches. These can include using an image-derived input function (IDIF) from a large blood vessel like the carotid artery or a population-based input function (PBIF).[1][2][6][7] These methods require rigorous validation against gold-standard data.

Q: How do I select and validate an appropriate pseudo-reference region?

Selecting a pseudo-reference region is a critical step that requires careful consideration.

- Selection: The ideal region should exhibit the lowest tracer uptake and the least variance across all subjects and conditions. The cerebellum has been used as a pseudo-reference region for other tracers where a true reference region is lacking.[8]
- Validation: For your specific study, you must demonstrate that the tracer uptake in the
  chosen pseudo-reference region is not affected by the disease, condition, or intervention
  being studied. This often involves showing no statistically significant difference in uptake in
  this region between patient and control groups.
- Data-Driven Methods: Advanced methods can be used to guide selection. For example, a
  Support Vector Machine (SVM) can be trained to differentiate between patient and control
  scans, and the resulting weight map can identify brain regions that are least affected by the
  pathology, making them suitable candidates for a pseudo-reference region.[9][10]

## **Quantitative Data Summary**

The following tables summarize key quantitative findings from studies with [11C]GSK931145 to aid in experimental design and data interpretation.

Table 1: Test-Retest Reproducibility of [11C] **GSK931145** Quantification in Humans



| Quantification<br>Method                      | Parameter                    | Variability (VAR%) | Source |
|-----------------------------------------------|------------------------------|--------------------|--------|
| Two-Tissue<br>Compartment<br>Model (with AIF) | V_T (Volume of Distribution) | 29 - 38%           | [4]    |

| Pseudo-Reference Tissue Model | BP ND (Binding Potential) | 16 - 23% |[4] |

Table 2: Estimated Binding Potentials (BP\_ND) in Primates from Homologous Competition Study

| Brain Region | Binding Potential (BP_ND) | Source |
|--------------|---------------------------|--------|
| Midbrain     | 1.5 - 3.0                 | [4]    |
| Thalamus     | 1.5 - 3.0                 | [4]    |

| Cerebellum | 1.5 - 3.0 |[4] |

## **Experimental Protocols**

Protocol 1: Quantification using Arterial Input Function (AIF)

- Radiotracer Injection: Administer [11C]GSK931145 intravenously as a bolus.
- PET Scan Acquisition: Perform a dynamic 3D PET scan for 90-120 minutes immediately following injection.[4][11]
- Arterial Blood Sampling:
  - Begin continuous or rapid discrete blood sampling from a radial or femoral artery.
  - A typical schedule involves frequent sampling in the initial minutes (e.g., every 10-15 seconds for 2 minutes), followed by samples at increasing intervals for the remainder of the scan (e.g., 2, 3, 4, 5, 10, 20, 30, 60, 90, 120 minutes).
- Plasma and Metabolite Analysis:



- Centrifuge blood samples to separate plasma.
- Measure radioactivity in whole blood and plasma.
- For a subset of plasma samples, use High-Performance Liquid Chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent compound ([11C]GSK931145) versus its radioactive metabolites.[11]
- · Data Modeling:
  - Generate a metabolite-corrected arterial input function (AIF).
  - Extract time-activity curves (TACs) from desired regions of interest (ROIs).
  - Fit the AIF and regional TACs to a two-tissue compartment model to estimate kinetic parameters, including the total volume of distribution (V T).

#### Protocol 2: Quantification using a Pseudo-Reference Region

- Radiotracer Injection & PET Scan: Follow steps 1 and 2 from the AIF protocol.
- Pseudo-Reference Region Identification:
  - Based on prior literature or a data-driven analysis of your own cohort, define the ROI for the pseudo-reference region (e.g., cerebellum gray matter).
  - Extract the TAC for this region.
- Data Modeling:
  - Extract TACs from your target ROIs.
  - Use a reference tissue model, such as the Simplified Reference Tissue Model (SRTM),
     with the pseudo-reference region TAC as the input function.
  - The model will estimate the non-displaceable binding potential (BP\_ND). Note that this is technically a pseudo-binding potential as the reference region is not truly devoid of specific binding.[8]





## **Visualizations**

The following diagrams illustrate key workflows and concepts for quantifying [11C]**GSK931145** PET data.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Non-invasive kinetic modelling approaches for quantitative analysis of brain PET studies -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-invasive kinetic modelling approaches for quantitative analysis of brain PET studies | springermedizin.de [springermedizin.de]
- 3. Reference region approaches in PET: a comparative study on multiple radioligands PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain -PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Non-invasive kinetic modelling approaches for quantitative analysis of brain PET studies | Semantic Scholar [semanticscholar.org]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. A support vector machine-based approach to guide the selection of a pseudo-reference region for brain PET quantification PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Overcoming the lack of a reference region for [11C]GSK931145]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773678#overcoming-the-lack-of-a-reference-region-for-11c-gsk931145]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com